Enalaprilat N-Glucuronide
Description
Properties
Molecular Formula |
C₂₄H₃₂N₂O₁₁ |
|---|---|
Molecular Weight |
524.52 |
Synonyms |
(S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)((S)-1-carboxy-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic Acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of N Glucuronidation
Role of UDP-Glucuronosyltransferases (UGTs) in Formation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. They play a critical role in the metabolism of a wide array of endogenous and exogenous compounds by catalyzing the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of drugs, environmental toxins, and endogenous substances such as bilirubin (B190676) and steroid hormones.
N-glucuronidation, the specific process involved in the formation of Enalaprilat (B1671235) N-Glucuronide, involves the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. This is a common metabolic pathway for compounds containing primary, secondary, or tertiary amino groups, as well as other nitrogen-containing functional groups.
Identification and Characterization of Relevant UGT Isoforms
The human UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most important for drug metabolism. Specific isoforms within these families exhibit distinct but often overlapping substrate specificities. For N-glucuronidation reactions, UGT1A3, UGT1A4, and UGT2B10 are among the isoforms that have been identified as key enzymes.
Table 1: Major Human UGT Isoforms and Their Common Substrates
| UGT Isoform | Common Substrates |
|---|---|
| UGT1A1 | Bilirubin, estrogens, various drugs |
| UGT1A3 | Aromatic amines, various drugs |
| UGT1A4 | Tertiary amines, various drugs |
| UGT1A6 | Phenols, salicylates |
| UGT1A9 | Propofol, mycophenolic acid |
| UGT2B7 | Morphine, zidovudine, various drugs |
| UGT2B10 | Nicotine, various amines |
This table provides general information about UGT isoforms and is not specific to Enalaprilat N-Glucuronide.
Kinetic Studies of UGT-Mediated Formation
Enzyme kinetics studies are essential for characterizing the efficiency of a metabolic reaction. These studies typically determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Specific kinetic data for the UGT-mediated formation of this compound are not available in the published literature. To obtain this information, kinetic assays would need to be performed using the identified UGT isoform(s) or liver microsomal systems. These experiments would involve measuring the rate of this compound formation at various concentrations of enalaprilat.
Regioselectivity in this compound Formation
Regioselectivity refers to the preferential conjugation of glucuronic acid to a specific site in a molecule that has multiple potential conjugation sites. Enalaprilat possesses more than one nitrogen atom that could potentially undergo N-glucuronidation. The specific site of glucuronidation on the enalaprilat molecule determines the precise chemical structure of the resulting N-glucuronide metabolite.
The exact regioselectivity of this compound formation has not been documented in available scientific research. Determining the site of glucuronidation would require structural elucidation of the metabolite using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Stereoselectivity in this compound Formation
Stereoselectivity in drug metabolism occurs when an enzyme preferentially metabolizes one stereoisomer over another. Enalaprilat is a chiral molecule, meaning it exists as stereoisomers. It is possible that the UGT enzymes responsible for its glucuronidation exhibit stereoselectivity, leading to the preferential formation of the N-glucuronide of one enantiomer over the other.
There is currently no information available in the scientific literature regarding the stereoselectivity of this compound formation. Investigating this would involve the separate incubation of the individual enantiomers of enalaprilat with the metabolizing system (e.g., specific UGT isoforms or liver microsomes) and comparing the rates of glucuronide formation.
In Vitro Models for Biosynthesis
In vitro models are crucial for studying the biosynthesis of metabolites like this compound. These systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism.
Human and Animal Liver Microsomal Systems
Human and animal liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including UGTs. They are a widely used and well-established in vitro tool for studying Phase I and Phase II metabolism.
To study the biosynthesis of this compound, liver microsomes from humans or various animal species would be incubated with enalaprilat in the presence of the cofactor UDPGA. The formation of the N-glucuronide metabolite would then be monitored and quantified using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
These systems can be used to:
Confirm the formation of this compound.
Determine the kinetics of the reaction (Km and Vmax).
Investigate inter-species differences in metabolism by comparing microsomes from different species.
Identify the responsible UGT isoforms through correlation studies or by using specific chemical inhibitors of UGTs.
While the use of liver microsomes is a standard approach for such investigations, specific studies detailing the use of these systems for this compound biosynthesis have not been reported in the available literature.
Table 2: Components of a Typical In Vitro Liver Microsomal Incubation for Glucuronidation
| Component | Purpose |
|---|---|
| Liver Microsomes | Source of UGT enzymes |
| Substrate (Enalaprilat) | The compound to be metabolized |
| UDPGA | Cofactor for the glucuronidation reaction |
| Buffer (e.g., Tris-HCl) | Maintain optimal pH for enzyme activity |
| Magnesium Chloride (MgCl2) | Can enhance UGT activity |
This table provides a general overview of a typical experimental setup and is not based on a specific study of this compound.
Recombinant UGT Enzyme Systems
The in vitro synthesis of drug metabolites, including N-glucuronides, is crucial for various stages of drug development, such as metabolite identification, characterization, and safety assessment. Recombinant UGT enzyme systems offer a powerful tool for producing specific glucuronide conjugates in a controlled environment. These systems utilize specific human UGT isoforms expressed in cell lines (e.g., insect or mammalian cells), allowing for the targeted synthesis of a particular metabolite.
For the biosynthesis of this compound, a recombinant system expressing the relevant UGT isoform(s) would be employed. The reaction mixture would typically contain enalaprilat as the substrate, the recombinant UGT enzyme preparation, and the essential cofactor UDPGA. The use of recombinant enzymes allows for the unambiguous identification of the UGT isoforms responsible for the N-glucuronidation of enalaprilat by testing a panel of different UGTs. criver.comresearchgate.net While specific studies detailing the use of recombinant UGTs for this compound synthesis are not extensively documented, the general methodology is well-established for a wide range of drug compounds. criver.com
Table 1: Key Components and Conditions for In Vitro Synthesis of this compound using Recombinant UGTs
| Component | Description | Typical Concentration/Condition |
| Substrate | Enalaprilat | Varies depending on enzyme kinetics |
| Enzyme | Recombinant Human UGT Isoform (e.g., UGT1A4, UGT2B7) | Varies based on enzyme activity |
| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Typically in excess to drive the reaction |
| Buffer | Tris-HCl or Phosphate buffer | pH 7.4 |
| Activator | Alamethicin or other detergents (to permeabilize microsomal vesicles) | Varies |
| Temperature | 37 °C | Optimal for enzyme activity |
| Incubation Time | Varies (minutes to hours) | Dependent on reaction rate |
This table presents generalized conditions based on standard in vitro UGT assays and may require optimization for the specific synthesis of this compound.
Bacterial Culture Preparations for Biosynthesis
In addition to recombinant enzyme systems, microbial biotransformation using bacterial cultures presents an alternative and often scalable method for the biosynthesis of drug metabolites. Certain bacteria possess enzymes that can perform glucuronidation reactions, or they can be genetically engineered to express desired mammalian UGTs. This approach can be particularly advantageous for producing larger quantities of a metabolite for structural elucidation and further studies.
The biosynthesis of N-glucuronides using bacterial systems, such as engineered Escherichia coli, has been successfully demonstrated for various compounds. researchgate.netoup.com For the production of this compound, a bacterial strain expressing a suitable UGT could be cultured in the presence of enalaprilat. The bacteria would then intracellularly synthesize the N-glucuronide, which could subsequently be extracted and purified from the culture medium or cell lysate. This whole-cell biocatalysis approach can be more cost-effective than using purified recombinant enzymes, as it circumvents the need for enzyme purification and cofactor addition, with the bacterial host providing the necessary UDPGA. hyphadiscovery.com
Table 2: Comparison of Biosynthesis Methods for this compound
| Feature | Recombinant UGT Enzyme Systems | Bacterial Culture Preparations |
| Biocatalyst | Purified, specific recombinant UGT isoform | Whole bacterial cells (wild-type or engineered) |
| Cofactor (UDPGA) | Must be added exogenously | Supplied by the host cell's metabolism |
| Scalability | Generally suitable for smaller scale | Can be scaled up for larger quantities |
| Purity of Product | Higher initial purity, simpler purification | More complex purification from culture components |
| Cost | Can be more expensive due to enzyme and cofactor costs | Potentially more cost-effective for large-scale production |
| Throughput | High-throughput screening of multiple UGTs is feasible | Screening of different bacterial strains is possible |
This table provides a general comparison of the two biosynthesis methods.
Structural Characterization and Elucidation of Enalaprilat N Glucuronide
Advanced Spectroscopic Techniques for Structural Analysis
The definitive structural elucidation of Enalaprilat (B1671235) N-Glucuronide, a molecule with the chemical formula C24H32N2O11 and a molecular weight of 524.53 g/mol , necessitates the application of a suite of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
¹H NMR: The proton NMR spectrum is anticipated to be complex, exhibiting signals corresponding to the protons of both the enalaprilat and the glucuronide moieties. Key expected resonances would include those for the aromatic protons of the phenyl group in enalaprilat, the aliphatic protons of the proline and alanine residues, and the characteristic anomeric proton of the glucuronic acid moiety, which would likely appear as a doublet due to coupling with the adjacent proton.
¹³C NMR: The carbon-13 NMR spectrum would provide crucial information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons of the phenyl ring, the aliphatic carbons of the amino acid residues, and the carbons of the glucuronic acid sugar ring. The chemical shift of the carbon atom at the site of glucuronidation would be significantly affected compared to its position in the parent enalaprilat molecule.
A hypothetical data table of expected chemical shifts is presented below, based on the analysis of related compounds.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.1 - 7.3 | 125 - 130 |
| Proline α-CH | 4.2 - 4.5 | 60 - 65 |
| Alanine α-CH | 4.0 - 4.3 | 50 - 55 |
| Alanine CH₃ | 1.3 - 1.5 | 15 - 20 |
| Glucuronide Anomeric H-1' | 4.5 - 5.5 | 95 - 105 |
| Glucuronide Carboxyl C-6' | - | 170 - 175 |
| Enalaprilat Carboxyls | - | 175 - 180 |
| Amide Carbonyls | - | 170 - 175 |
Note: This table is predictive and requires experimental verification.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the connectivity within the Enalaprilat N-Glucuronide molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of spin systems within the enalaprilat and glucuronide portions of the molecule. For instance, the correlations from the anomeric proton of the glucuronide moiety would help to assign the other sugar protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, an HMBC experiment would be expected to show a correlation between the anomeric proton of the glucuronic acid and the carbon atom of the enalaprilat molecule to which it is attached, thereby definitively identifying the site of glucuronidation.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. In the context of this compound, NOESY or ROESY data could help to define the three-dimensional conformation of the molecule, including the relative orientation of the enalaprilat and glucuronide moieties.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The exact mass of enalaprilat, the aglycone portion, is 348.16852 u. massbank.eumassbank.eu
In a typical tandem mass spectrometry (MS/MS) experiment, the protonated molecule of this compound ([M+H]⁺) would be selected and subjected to collision-induced dissociation. A characteristic and dominant fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu This would result in a prominent fragment ion corresponding to the protonated enalaprilat molecule ([enalaprilat+H]⁺).
Further fragmentation of the enalaprilat ion would be expected to yield characteristic product ions. For instance, the MS/MS spectrum of protonated enalaprilat is known to produce a significant fragment at m/z 206.1. nih.gov The presence of this fragment in the MS/MS spectrum of this compound would provide strong evidence for the integrity of the enalaprilat core within the metabolite.
A summary of the expected key ions in the mass spectrum of this compound is provided below.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 525.20 | Protonated molecular ion |
| [M-C₆H₈O₆+H]⁺ | 349.17 | Fragment ion after neutral loss of glucuronic acid (protonated enalaprilat) |
| --- | 206.1 | Characteristic fragment of enalaprilat |
Note: This table is based on theoretical calculations and known fragmentation patterns.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to display a combination of the vibrational bands from both the enalaprilat and glucuronic acid structures.
Key expected absorption bands would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the glucuronic acid and the carboxylic acid groups.
C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O stretching: Strong absorption bands in the region of 1600-1800 cm⁻¹ corresponding to the carboxylic acid and amide carbonyl groups.
C-O stretching: Bands in the region of 1000-1300 cm⁻¹ associated with the ether and alcohol C-O bonds in the glucuronide moiety.
N-H bending: A band around 1500-1600 cm⁻¹ associated with the amide group.
Isomeric Differentiation and Site of Glucuronidation Determination
A key challenge in the structural elucidation of this compound is the determination of the precise point of attachment of the glucuronic acid moiety to the enalaprilat molecule. Enalaprilat possesses multiple potential sites for glucuronidation, including the secondary amine and the two carboxylic acid groups. The formation of an N-glucuronide is suggested by the compound's name.
Advanced spectroscopic techniques are crucial for differentiating between potential isomers.
HMBC NMR: As previously mentioned, the observation of a long-range correlation between the anomeric proton of the glucuronide and a specific carbon atom in the enalaprilat structure in the HMBC spectrum would provide unequivocal evidence for the site of attachment. For an N-glucuronide, this correlation would be to the nitrogen-bearing carbon of the alanine residue.
Mass Spectrometry: While the primary fragmentation of glucuronides often involves the loss of the sugar moiety, subtle differences in the fragmentation patterns of isomeric glucuronides can sometimes be observed. These differences can provide clues about the site of attachment.
Infrared Spectroscopy: While less definitive than NMR for pinpointing the exact location, IR spectroscopy can help to confirm the presence of certain functional groups and rule out others. For example, the disappearance or significant shift of an N-H stretching or bending vibration upon glucuronidation could support the formation of an N-glucuronide.
Application of Chemical Derivatization Strategies for Structural Confirmation
The primary challenge in the structural elucidation of this compound lies in unequivocally identifying the site of glucuronic acid conjugation. Enalaprilat possesses both carboxyl and secondary amine functional groups, making it susceptible to the formation of acyl-, O-, or N-glucuronides. Standard mass spectrometry techniques alone can struggle to provide fragment ions that definitively pinpoint the location of the glucuronide moiety. nih.gov To overcome this ambiguity, a chemical derivatization approach can be employed to selectively modify specific functional groups, resulting in predictable mass shifts that serve as a diagnostic tool for structural confirmation. nih.gov
A validated method for differentiating between potential glucuronide isomers involves a two-step derivatization process targeting carboxyl and hydroxyl groups. nih.gov This strategy is particularly useful in confirming the N-glucuronide structure of the enalaprilat metabolite.
The first step involves the esterification of all carboxylic acid groups. This can be achieved by activating the carboxyl groups with a reagent such as thionyl chloride, followed by reaction with an alcohol, like ethanol, to form ethyl esters. nih.gov The second step is the silylation of hydroxyl groups using a reagent like 1-(trimethylsilyl)imidazole, which converts them to trimethylsilyl ethers. nih.gov
By analyzing the mass shifts before and after derivatization using high-resolution mass spectrometry, the number of derivatized functional groups can be determined, thereby confirming the nature of the glucuronide linkage. For this compound, this derivatization strategy would yield specific, predictable results.
The structure of this compound contains two carboxylic acid groups (one on the enalaprilat moiety and one on the glucuronic acid moiety) and three hydroxyl groups on the glucuronic acid ring. The N-glucuronide linkage itself is stable under these derivatization conditions.
Expected Mass Shifts for this compound Derivatization
| Step | Derivatization Reagent | Target Functional Group | Number of Groups Derivatized | Expected Mass Shift (Da) |
| 1 | Thionyl chloride / Ethanol | Carboxylic Acid (-COOH) | 2 | +56.062 |
| 2 | 1-(trimethylsilyl)imidazole | Hydroxyl (-OH) | 3 | +216.120 |
| Total | 5 | +272.182 |
Note: The expected mass shift for the esterification of one carboxyl group with ethanol is +28.031 Da, and for the silylation of one hydroxyl group is +72.040 Da. nih.gov
The observation of a total mass shift consistent with the derivatization of two carboxyl groups and three hydroxyl groups would provide strong evidence for the N-glucuronide structure. If the metabolite were an acyl-glucuronide, the ester linkage of the glucuronide would be susceptible to reaction, leading to a different derivatization pattern and mass shift.
This chemical derivatization strategy, in conjunction with high-resolution mass spectrometry, allows for the confident structural confirmation of this compound, distinguishing it from other potential glucuronide isomers.
Synthetic Approaches to Enalaprilat N Glucuronide
Chemical Synthesis Methodologies
Chemical synthesis offers a direct route to N-glucuronides, though it is often characterized by the need for multi-step procedures involving protection and deprotection of reactive functional groups. researchgate.net For a molecule like enalaprilat (B1671235), which contains two carboxylic acid groups and a secondary amine, protecting the carboxyl groups would be a prerequisite to ensure selective conjugation at the nitrogen atom. nih.gov
The most established method for forming a glycosidic bond is the Koenigs-Knorr reaction. nih.govwikipedia.org This reaction typically involves the coupling of a glycosyl halide donor, such as an acetyl-protected glucuronic acid bromide (acetobromoglucose), with the amine functional group of the substrate. The reaction is promoted by a heavy metal salt that acts as a halophile. wikipedia.orgslideshare.net Silver salts, particularly silver carbonate or silver oxide, are traditionally used. wikipedia.orgslideshare.net
An alternative to glycosyl halides is the use of glucuronate imidate donors, which can be more reactive and lead to better yields in certain cases, especially for complex molecules. mdpi.com The synthesis of N-glucuronides for secondary amines like norgallopamil (B8515) and norverapamil (B1221204) has been successfully achieved by coupling the amine with a protected methyl tetra-O-acetyl-β-D-glucopyranuronate. nih.gov This demonstrates a viable chemical pathway applicable to the secondary amine present in enalaprilat.
Another approach involves the use of a methanesulfonyl-α-D-glucopyranuronate donor, which has been shown to produce N-glucuronides with β-selectivity in moderate yields. mdpi.com Regardless of the specific donor, the process concludes with a deprotection step, typically a mild base hydrolysis, to remove the acetyl or other protecting groups from the glucuronic acid moiety and yield the final N-glucuronide. rsc.org
The efficiency and yield of chemical glucuronidation are highly dependent on the reaction conditions. The choice of promoter is critical; for instance, while silver carbonate is common, cadmium carbonate has also been reported as an effective catalyst in Koenigs-Knorr reactions. nih.govacs.org In some cases, using silver triflate can improve yields compared to silver carbonate, but it can also lead to dehydration byproducts. nih.gov
Solvents and additives also play a significant role. Acetonitrile is often an effective solvent. slideshare.netacs.org For substrates that can chelate the metal ion promoter, which can lead to poor yields, the addition of a chelating amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTTA) has been shown to significantly improve reaction outcomes. acs.org Despite optimization, chemical synthesis of glucuronides is often a low-yielding process that requires extensive purification to separate the desired product from unreacted starting materials and side products. researchgate.net
| Substrate (Example) | Glucuronic Acid Donor | Promoter / Catalyst | Solvent / Additive | Yield | Reference |
| Deactivated Nitrophenol | Triacetyl bromo sugar | Silver(I) oxide | Acetonitrile / HMTTA | High | acs.org |
| Norgallopamil (Secondary Amine) | Methyl tetra-O-acetyl-β-D-glucopyranuronate | Not specified | Not specified | Not specified | nih.gov |
| Phenols | Acetobromoglucose | Silver carbonate | Not specified | Not specified | wikipedia.org |
| Tizoxanide Precursor | Acetobromoglucose | Not specified | Not specified | 61% (coupling step) | mdpi.com |
Enzymatic Synthesis Approaches
Enzymatic methods provide a highly selective alternative to chemical synthesis, leveraging the catalytic machinery of biological systems to produce glucuronides under mild conditions. researchgate.net These approaches are noted for their high regio- and stereoselectivity, typically yielding the β-glucuronide isomer exclusively. researchgate.net
The biotransformation of xenobiotics via glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. nih.gov
For the specific synthesis of N-glucuronides, two human UGT isoforms are of primary importance: UGT1A4 and UGT2B10. hyphadiscovery.comhyphadiscovery.comhyphadiscovery.com
UGT1A4 is considered a key enzyme specializing in the N-glucuronidation of primary and secondary amines. nih.govhelsinki.fi It is expressed primarily in the liver and is responsible for the metabolism of numerous drugs containing amine functionalities. nih.govwikipedia.org
UGT2B10 also plays a significant role in the N-glucuronidation of various compounds, demonstrating high affinity for certain tertiary and heterocyclic amines. nih.govhelsinki.fi Along with UGT1A4, it is a major contributor to N-conjugation in humans. hyphadiscovery.comhelsinki.fi
The synthesis of Enalaprilat N-Glucuronide could be achieved by incubating enalaprilat with a system containing one or both of these recombinant human UGT enzymes in the presence of the UDPGA cofactor.
| UGT Isoform | Substrate Class | Example Drug Substrates | Reference |
| UGT1A4 | Primary, Secondary, & Tertiary Amines | Trifluoperazine, Olanzapine, Lamotrigine, Pexidartinib, Imipramine | nih.govhyphadiscovery.comwikipedia.org |
| UGT2B10 | Tertiary & Heterocyclic Amines | Nicotine, Cotinine, Amitriptyline, Medetomidine | helsinki.finih.govwikipedia.org |
While using purified recombinant enzymes is effective for small-scale synthesis, larger quantities often require more robust systems. Two common approaches are the use of mammalian liver fractions and microbial biotransformation.
Liver S9 Fractions and Microsomes : Preparations from mammalian liver, such as the S9 fraction (post-mitochondrial supernatant) or microsomes (vesicles of endoplasmic reticulum), contain a native complement of UGT enzymes. nih.govhyphadiscovery.com These fractions can be used in vitro with the substrate and UDPGA to generate glucuronide metabolites. hyphadiscovery.com This method has been used to produce reference standards for metabolites. hyphadiscovery.com
Microbial Biotransformation : This technique has emerged as a powerful tool for the preparative-scale synthesis of drug metabolites. hyphadiscovery.com It involves using microorganisms, often genetically engineered to express specific human UGT enzymes, to perform the desired conjugation reaction. researchgate.net This whole-cell catalysis approach can be scaled up in fermenters to produce gram-level quantities of the target glucuronide, which is often difficult to achieve through other methods. hyphadiscovery.commdpi.com This system has been successfully applied to produce N-glucuronides and other complex metabolites for further study. hyphadiscovery.comhyphadiscovery.com
Comparative Analysis of Chemical and Enzymatic Synthesis Routes
Both chemical and enzymatic routes are viable for the synthesis of N-glucuronides like this compound, but they differ significantly in their practical application and outcomes.
Chemical synthesis is versatile and not limited by the substrate specificity of an enzyme. It can be scaled to produce large quantities of material. hyphadiscovery.com However, it is frequently hampered by low fractional yields, the need for protecting groups for multifunctional molecules like enalaprilat, and the use of harsh reagents. researchgate.netnih.gov Furthermore, controlling stereoselectivity can be challenging, and extensive purification is almost always required. researchgate.net
Enzymatic synthesis , in contrast, excels in its specificity. UGT-catalyzed reactions are highly regio- and stereoselective, operating under mild, physiological conditions which minimizes the formation of byproducts and simplifies purification. researchgate.net The fractional yield of an enzymatic reaction can be significantly higher than its chemical counterpart. nih.gov The main drawbacks include the cost of enzymes and cofactors and historical difficulties with scalability. However, the advent of microbial biotransformation systems has largely addressed the issue of scale, making enzymatic routes increasingly attractive for producing gram quantities of pure metabolites. hyphadiscovery.comhyphadiscovery.com
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Low; requires protecting groups for selectivity. | High regio- and stereoselectivity (typically β-anomer). |
| Reaction Conditions | Often harsh (heavy metals, non-aqueous solvents). | Mild (physiological pH and temperature). |
| Yield | Often low fractional yields, but can produce large total amounts. | Can have high fractional yields; scale-up is achievable. nih.gov |
| Scalability | Readily scalable. | Scalable, especially with microbial biotransformation systems. hyphadiscovery.com |
| Byproducts | Prone to side reactions, requiring extensive purification. | Minimal byproducts, simplifying purification. |
| Complexity | Multi-step process (protection, coupling, deprotection). | Often a single-step biotransformation. researchgate.net |
Analytical Methodologies for Enalaprilat N Glucuronide Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Enalaprilat (B1671235) N-Glucuronide, providing the necessary separation from its parent compounds, enalapril (B1671234) and enalaprilat, and other endogenous matrix components. The choice of technique is often dictated by the required sensitivity, selectivity, and the complexity of the biological sample.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds. For the analysis of enalapril and its metabolites, reversed-phase HPLC is typically employed. researchgate.netcrimsonpublishers.comresearchgate.netomicsonline.org A C18 column is a common choice for achieving separation. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to optimize the retention and peak shape of the analytes. researchgate.netomicsonline.org
UV detection is commonly set at a wavelength of 215 nm to monitor the eluting compounds. researchgate.netresearchgate.netomicsonline.org While HPLC-UV methods have been successfully developed for enalapril and enalaprilat with limits of quantification in the low ng/mL range, their sensitivity might be a limiting factor for the typically lower concentrations of glucuronide metabolites in biological fluids. researchgate.netomicsonline.org Furthermore, the specificity of UV detection can be a challenge in complex matrices, where endogenous compounds may co-elute and interfere with the analyte of interest.
| Parameter | Condition |
|---|---|
| Column | Purospher Start C18 (250 cm x 4.6 mm, 5 μm) |
| Mobile Phase | Methanol-Acetonitrile-Water (70:30 v/v), pH 3.5 adjusted with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Linearity Range | 2.5-100 μg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drug metabolites due to its superior sensitivity and selectivity. scispace.com This technique allows for the direct measurement of glucuronides without the need for prior hydrolysis. scispace.com
For the analysis of enalapril and enalaprilat, LC-MS/MS methods have been developed with electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.net The analytes are typically monitored using Multiple Reaction Monitoring (MRM), which provides high specificity by tracking a specific precursor-to-product ion transition. slideshare.net The separation is generally achieved on a C18 column with a mobile phase consisting of methanol or acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate to improve ionization efficiency. researchgate.netnih.gov These methods can be readily adapted for the quantification of Enalaprilat N-Glucuronide. The specific MRM transition for the glucuronide metabolite would be determined by identifying its precursor ion ([M+H]+) and a characteristic product ion from its fragmentation. mdpi.com
| Parameter | Condition |
|---|---|
| Column | C18 (50 x 2.1 mm, 5 μm) |
| Mobile Phase | A: 20 mM Ammonium Acetate and 0.2 mM Formic Acid B: Methanol (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Enalaprilat) | m/z 349.2 → 206.1 |
| Linearity Range | 1.0–200.0 ng/mL |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for the rapid and sensitive quantification of metabolites like this compound. The principles of separation and detection are similar to LC-MS/MS, but the improved chromatographic efficiency of UPLC can be particularly beneficial for resolving the glucuronide metabolite from closely related isomers or interfering matrix components. scispace.com
Sample Preparation and Matrix Effects in Glucuronide Analysis
The analysis of this compound in biological matrices such as plasma or urine requires effective sample preparation to remove interfering substances like proteins and phospholipids. scispace.comresearchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govslideshare.netresearchgate.net
Protein Precipitation is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.govresearchgate.net
Solid-Phase Extraction (SPE) offers cleaner extracts by utilizing a sorbent material to selectively retain the analyte of interest while matrix components are washed away. slideshare.netchromatographyonline.com This is often the preferred method for reducing matrix effects. chromatographyonline.com
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant concern in LC-MS/MS analysis. nih.gov These effects, typically ion suppression or enhancement, can compromise the accuracy and precision of the assay. nih.gov The highly hydrophilic nature of glucuronides can make their extraction challenging and may lead to more pronounced matrix effects. researchgate.net Careful evaluation of matrix effects from different biological sources is a critical part of method validation. nih.govresearchgate.net
Challenges in Glucuronide Quantification and Detection
The quantification of glucuronide metabolites presents several analytical challenges. Glucuronides, particularly acyl glucuronides, can be unstable and prone to hydrolysis, converting back to the parent drug under certain pH conditions. nih.govtandfonline.comnih.gov This instability necessitates careful sample handling, including immediate stabilization after collection and storage at low temperatures to ensure accurate measurement. nih.gov
Interference from Related Compounds and Metabolites
A major challenge in the LC-MS/MS analysis of glucuronides is potential interference from the parent drug or other metabolites. nih.govtandfonline.com One significant issue is in-source fragmentation, where the glucuronide conjugate breaks down within the mass spectrometer's ion source to form the same precursor ion as the parent aglycone (enalaprilat). nih.govtandfonline.comresearchgate.net If not chromatographically separated, this can lead to an overestimation of the parent compound's concentration. tandfonline.com
Therefore, achieving adequate chromatographic separation between this compound and enalaprilat is paramount. tandfonline.com The analytical method must be able to distinguish between the authentic parent compound and that which is formed artifactually from the breakdown of the glucuronide metabolite. This underscores the importance of robust chromatographic development in any bioanalytical method for these compounds.
In-Source Conversion and Artifact Formation
The analysis of this compound, particularly using mass spectrometry-based methods, is susceptible to in-source conversion and the formation of analytical artifacts. This phenomenon can lead to the misinterpretation of data and inaccurate quantification of the metabolite. In-source dissociation is a process where the glucuronide conjugate breaks down within the ion source of the mass spectrometer, reverting to its aglycone form, Enalaprilat.
Research has demonstrated that for both O- and N-glucuronides, the cone voltage is a critical parameter influencing in-source fragmentation. researchgate.net Higher cone voltages can induce the dissociation of the glucuronide moiety, generating a fragment ion that is identical to the precursor ion of the parent drug, in this case, Enalaprilat. researchgate.netnih.gov This can artificially inflate the measured concentration of Enalaprilat and underestimate the concentration of its N-glucuronide metabolite. Conversely, both desolvation temperature and source temperature have been found to have minimal effect on this in-source dissociation. researchgate.net
The extent of this in-source dissociation can vary for different glucuronides. researchgate.net To mitigate this issue and ensure accurate quantification, it is crucial to optimize the mass spectrometry parameters. Minimizing the cone voltage is a key strategy to reduce or eliminate the in-source fragmentation of this compound. researchgate.net By doing so, a more accurate measurement of the intact glucuronide can be achieved, leading to higher sensitivity in its detection in biological samples. researchgate.net When chromatographic separation of the glucuronide from the parent drug is not complete, the interference from in-source dissociation can be particularly problematic. researchgate.net In such cases, employing a lower cone voltage is an effective approach to eliminate this interference. researchgate.net
This analytical challenge highlights the importance of careful method development and validation for the quantification of this compound to avoid the generation of misleading data due to artifact formation within the analytical instrument.
Stability Considerations during Sample Handling and Analysis
The stability of this compound during sample collection, handling, storage, and analysis is a critical factor for obtaining reliable and accurate research data. Glucuronide metabolites, in general, can be unstable, and N-glucuronides, in particular, can be labile under certain conditions. scispace.com
One of the primary stability concerns for glucuronide metabolites is their susceptibility to hydrolysis, which can be influenced by pH and temperature. nih.gov This hydrolysis can lead to the cleavage of the glucuronic acid moiety, resulting in the formation of the parent compound, Enalaprilat. Therefore, it is essential to maintain appropriate pH and temperature conditions throughout the entire analytical process to prevent the degradation of this compound.
The potential for pH-dependent intramolecular migration is another stability consideration for certain types of glucuronides, particularly acyl glucuronides. nih.govnih.gov While this compound is an N-linked conjugate, it is important to be aware of the general instability of glucuronide metabolites and take precautions.
To ensure the integrity of biological samples containing this compound, the following handling and storage procedures are recommended:
| Parameter | Recommendation | Rationale |
| Sample Collection | Collect samples on ice and process them promptly. | To minimize enzymatic and chemical degradation. |
| pH Adjustment | Adjust the pH of the biological matrix to a slightly acidic range (e.g., pH 4-5) immediately after collection. | To inhibit the activity of β-glucuronidase and reduce the rate of hydrolysis. scispace.com |
| Storage Temperature | Store samples at ultra-low temperatures (e.g., -70°C or -80°C) for long-term storage. | To slow down chemical degradation processes. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can lead to analyte degradation. |
During the analytical process, it is also crucial to maintain conditions that preserve the stability of this compound. This includes using appropriate solvents and maintaining a controlled temperature for autosamplers. The stability of the analyte in the final extract should also be evaluated to ensure that no significant degradation occurs before analysis.
Mechanistic Research on Glucuronide Disposition Pathways
Role of Transport Proteins in Enalaprilat (B1671235) and its Glucuronide Disposition
The disposition of enalaprilat is significantly influenced by various transport proteins that mediate its movement across cellular membranes, particularly in the kidneys and liver. As organic anions, both enalaprilat and its theoretical N-glucuronide are likely substrates for a range of transporters from the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.
In vitro studies utilizing human embryonic kidney (HEK293) cells overexpressing specific transporters have been instrumental in identifying the OATs involved in the renal handling of enalaprilat. The primary route of elimination for enalaprilat is urinary excretion [7, 11].
Research has demonstrated that the basolateral uptake of enalaprilat from the bloodstream into renal proximal tubule cells is mediated by Organic Anion Transporter 3 (OAT3) [4, 11]. The affinity of enalaprilat for OAT3 has been characterized, although it is considered relatively low compared to other known OAT3 substrates [4, 16].
In addition to basolateral uptake, the apical efflux of enalaprilat into the urine is facilitated by Organic Anion Transporter 4 (OAT4) . While the transport of enalaprilat by OAT4 has been observed, determining a precise affinity constant has been challenging due to low saturation even at high concentrations [4, 8].
The table below summarizes the kinetic parameters for enalaprilat transport by OAT3.
Table 1: In Vitro Kinetic Parameters for OAT3-Mediated Enalaprilat Transport
| Transporter | Cell System | Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Reference |
| OAT3 | HEK293 | Enalaprilat | 640 | Not specified | nih.gov |
It is plausible that Enalaprilat N-Glucuronide, as a larger and more hydrophilic organic anion, would also be a substrate for OATs, potentially with different affinities than the parent compound. However, direct experimental evidence for this is currently lacking.
The disposition of enalaprilat is not confined to the kidneys; hepatic transport also plays a crucial role. Following its formation from enalapril (B1671234) in the liver, enalaprilat is transported back into the systemic circulation . In vitro studies using membrane vesicles from cells expressing MRPs have identified Multidrug Resistance-Associated Protein 4 (MRP4) as a key transporter in the basolateral efflux of enalaprilat from hepatocytes [2, 9].
The transport of enalaprilat by MRP4 is an ATP-dependent process and can be inhibited by pan-MRP inhibitors such as MK-571 nih.gov. This active efflux is essential for the systemic availability of the active drug. In contrast, enalaprilat does not appear to be a significant substrate for MRP3 nih.gov.
The table below presents data on the in vitro transport of enalaprilat by MRP4.
Table 2: In Vitro MRP4-Mediated Enalaprilat Transport
| Transporter | System | Substrate | Observation | Reference |
| MRP4 | Membrane Vesicles | Enalaprilat | ATP-dependent uptake was ~3.8-fold greater than in control vesicles. | nih.gov |
Given that many glucuronide conjugates are substrates for MRPs, it is highly probable that this compound would be transported by one or more members of the MRP family. MRP2 is a well-known transporter of glucuronides into the bile, and MRP3 and MRP4 are involved in their basolateral efflux from hepatocytes into the blood .
Species-Specific Differences in Glucuronidation and Transport Mechanisms
Significant species differences in drug metabolism, including glucuronidation, are well-documented [12, 13, 14, 21, 31]. These differences can be both quantitative and qualitative, arising from variations in the expression and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes across species [30, 32].
For N-glucuronidation specifically, the capacity of different species to form these conjugates is compound-dependent . While no common laboratory animal species is completely deficient in N-glucuronidation, the extent of this metabolic pathway can vary considerably . For instance, studies with other compounds have shown that rats, dogs, and humans may favor certain N-glucuronidation pathways, while non-human primates may favor others .
Species differences also extend to transport proteins. The expression levels and substrate specificities of OATs and MRPs can differ between humans and preclinical animal models, which can impact the disposition and clearance of drugs like enalaprilat.
Interplay between Glucuronidation and Other Metabolic Pathways
The metabolic journey of enalapril begins with its hydrolysis to the active form, enalaprilat, a process that primarily occurs in the liver [1, 6]. This initial metabolic step is a prerequisite for the subsequent potential for glucuronidation.
Glucuronidation is a major Phase II metabolic pathway that conjugates a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion . The interplay between this pathway and other metabolic processes can be complex.
For instance, the rate of enalapril hydrolysis can influence the amount of enalaprilat available for glucuronidation. Any factors that affect the activity of the esterases responsible for this conversion could indirectly impact the formation of this compound.
Furthermore, there can be competition between different metabolic pathways for the same substrate. While enalaprilat itself is primarily cleared renally without further metabolism, if N-glucuronidation does occur, it would compete with renal excretion for the available enalaprilat.
The interplay also extends to drug-drug interactions. Co-administered drugs could potentially inhibit or induce the UGT enzymes responsible for enalaprilat glucuronidation, thereby altering its metabolic profile [17, 25, 28]. Similarly, drugs that are substrates or inhibitors of OAT3, OAT4, or MRP4 could affect the transport and clearance of both enalaprilat and its potential glucuronide metabolite [10, 18, 19, 24, 26, 27].
Stability and Chemical Reactivity of N Glucuronides
Hydrolytic Stability of Enalaprilat (B1671235) N-Glucuronide
While specific research on the hydrolytic stability of Enalaprilat N-Glucuronide is not extensively available in the public domain, general principles governing the stability of N-glucuronides can be applied to infer its likely behavior.
N-glucuronides can be susceptible to hydrolysis by β-glucuronidases, enzymes that are present in various tissues and bacteria. This enzymatic cleavage regenerates the aglycone, in this case, Enalaprilat. The susceptibility of an N-glucuronide to β-glucuronidase-mediated hydrolysis can vary depending on the specific structure of the conjugate and the source of the enzyme. Generally, β-glucuronidases are effective in cleaving the N-glucuronidic bond, which can have implications for the in vivo disposition of the metabolite.
It has been noted that β-glucuronidases can exhibit preferential hydrolysis of O-glucuronides over N-glucuronides. nih.gov The efficiency of hydrolysis is also dependent on factors such as pH, temperature, and the specific enzyme used. sigmaaldrich.comsigmaaldrich.comnorlab.com For instance, recombinant β-glucuronidases have demonstrated efficient hydrolysis of some N-glucuronides in relatively short incubation times. nih.gov
The stability of N-glucuronides is significantly influenced by pH. Generally, N-glucuronides are known to be labile under acidic conditions, which can lead to the cleavage of the N-glucuronidic bond and release of the parent amine. nih.gov Conversely, O-glucuronides tend to be more labile under basic conditions. nih.gov
Specific stability studies on this compound are not readily found in scientific literature. However, studies on its parent compound, enalapril (B1671234) maleate (B1232345), provide insights into its potential degradation pathways under different pH conditions. Enalapril maleate degradation is pH-dependent, yielding enalaprilat and diketopiperazine. nih.govnih.gov Under alkaline conditions, the degradation of enalapril to enalaprilat is particularly pronounced. scielo.brscielo.br
Forced degradation studies on enalapril have shown its susceptibility to hydrolysis. The table below summarizes the degradation of enalapril under various hydrolytic conditions, which suggests the lability of related structures to pH changes.
| Condition | Duration | Temperature | Remaining Enalapril (%) | Primary Degradation Products |
|---|---|---|---|---|
| 0.1 N Sodium Hydroxide (Alkaline) | 30 minutes | 60°C | 7.5% | Enalaprilat |
| Water (Neutral) | 24 hours | 80°C | 95.2% | Enalaprilat, Diketopiperazine |
| 0.1 N Hydrochloric Acid (Acidic) | 24 hours | 80°C | 80.4% | Enalaprilat, Diketopiperazine |
This table is based on data from forced degradation studies of Enalapril, the parent drug of Enalaprilat. scielo.brcjhp-online.ca
Investigation of Potential Rearrangement Pathways
Currently, there is a lack of specific research in the public domain investigating the potential rearrangement pathways of this compound. Acyl glucuronides are well-known to undergo intramolecular acyl migration, where the aglycone moves from the C-1 position of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. scispace.com However, such rearrangement pathways are not characteristic of N-glucuronides due to the nature of the nitrogen-glucuronic acid bond.
Research on Factors Influencing Glucuronide Stability in Biological Matrices (excluding clinical samples)
The stability of glucuronides in biological matrices is a critical consideration for in vitro studies. Several factors can influence their stability, leading to degradation and affecting the accuracy of analytical measurements.
pH: The pH of the biological matrix is a primary determinant of glucuronide stability. As discussed, N-glucuronides are generally more susceptible to degradation under acidic conditions. nih.gov Therefore, buffering of in vitro samples may be necessary to maintain the integrity of the conjugate.
Temperature: Elevated temperatures can accelerate the degradation of chemically labile compounds, including some glucuronides. researchgate.net Proper storage of biological matrices at low temperatures (e.g., -20°C or -80°C) is crucial to minimize degradation.
Enzymatic Activity: Biological matrices such as liver microsomes or tissue homogenates contain active enzymes, including β-glucuronidases, that can hydrolyze glucuronide conjugates. scispace.com The presence of these enzymes can lead to the degradation of the glucuronide back to its parent compound during sample handling and analysis. The activity of these enzymes is dependent on temperature and pH. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Enalaprilat N-Glucuronide in biological matrices, and how are they validated?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key parameters include:
- Ionization modes : Use positive/negative electrospray ionization (ESI) depending on metabolite polarity .
- Validation criteria : Intra- and inter-day accuracy (85–115%) and precision (CV ≤15%) for plasma/urine assays, with cross-validation against reference standards .
- Sample preparation : Acid hydrolysis to differentiate free vs. conjugated forms, accounting for pH-dependent stability (e.g., pH 5.5 for N-glucuronide stability studies) .
Q. How do enzymatic pathways influence the formation of this compound, and which UDP-glucuronosyltransferase (UGT) isoforms are involved?
- Experimental design :
- In vitro assays : Use recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) to identify primary contributors to N-glucuronidation .
- Kinetic parameters : Measure , , and intrinsic clearance () under physiologically relevant pH and temperature conditions .
- Inhibition studies : Co-incubate with selective UGT inhibitors (e.g., nilotinib for UGT1A1) to confirm isoform specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across different biological systems?
- Data reconciliation framework :
pH dependency : Compare stability at physiological pH (e.g., urine pH 5.5 vs. plasma pH 7.4) to assess hydrolysis rates .
Matrix effects : Validate assays in multiple matrices (e.g., plasma, urine, hepatocyte lysates) to identify interfering compounds .
Cross-study validation : Use consensus guidelines (e.g., NIH preclinical reporting standards) to harmonize experimental conditions and data interpretation .
Q. What strategies are effective for integrating this compound pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?
- Modeling workflow :
- Input parameters : Incorporate in vitro-in vivo extrapolation (IVIVE) of UGT kinetics, tissue-specific expression data, and plasma protein binding .
- Sensitivity analysis : Identify critical variables (e.g., enterohepatic recirculation, renal clearance) using Monte Carlo simulations .
- Validation : Compare model predictions with clinical trial data (e.g., midazolam N-glucuronide case studies) to refine assumptions .
Q. How do genetic polymorphisms in UGT isoforms affect interindividual variability in this compound exposure?
- Study design :
- Genotype-phenotype correlation : Screen for UGT1A and UGT2B polymorphisms (e.g., UGT1A1*28) in cohort studies using TaqMan assays .
- Phenotypic stratification : Group participants by activity scores (e.g., poor vs. extensive metabolizers) and correlate with AUC/MIC ratios .
- Ethical considerations : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clinical relevance and ethical compliance .
Methodological Best Practices
Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of this compound?
- Recommendations :
- Non-compartmental vs. compartmental analysis : Use non-compartmental for sparse data; switch to nonlinear mixed-effects modeling (NONMEM) for population PK .
- Handling outliers : Apply Grubbs’ test or robust regression to minimize bias from atypical metabolite profiles .
- Reproducibility : Archive raw data and code in FAIR-aligned repositories (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address gaps in this compound’s metabolic fate during peer review?
- Peer review response :
- Limitations section : Explicitly state unresolved questions (e.g., unquantified minor metabolites) and propose follow-up studies .
- Supplementary data : Include extended method details (e.g., LC-MS/MS parameters, hydrolysis protocols) as appendices .
- Comparative analysis : Reference analogous N-glucuronides (e.g., trifluoperazine, diphenhydramine) to contextualize findings .
Data Presentation and Reporting
Q. What are the minimum reporting standards for this compound studies in preclinical and clinical contexts?
- Guidelines :
- Preclinical : Follow NIH’s ARRIVE 2.0 checklist for animal/cell-based studies, including UGT isoform expression levels .
- Clinical : Adhere to CONSORT guidelines for trial design, emphasizing blinding, randomization, and adverse event reporting .
- Data tables : Include retention times, mass transitions, and validation metrics for LC-MS/MS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
